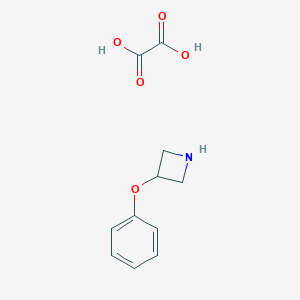
3-Phenoxyazetidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxyazetidine oxalate is a chemical compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
3-Phenoxyazetidine oxalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
The exact mechanism of action of 3-Phenoxyazetidine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical And Physiological Effects
Studies have shown that 3-Phenoxyazetidine oxalate has a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to decrease the levels of oxidative stress markers in the body. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of 3-Phenoxyazetidine oxalate is its high purity and good yields during synthesis. Additionally, it has been shown to possess a wide range of biological activities, making it a versatile compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-Phenoxyazetidine oxalate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, studies are needed to investigate its safety and toxicity profiles. Overall, 3-Phenoxyazetidine oxalate shows promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 3-Phenoxyazetidine oxalate involves the reaction of phenoxyacetic acid with ethylenediamine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of 3-Phenoxyazetidine. This method has been optimized to yield high purity and good yields of the product.
properties
CAS RN |
132924-57-3 |
|---|---|
Product Name |
3-Phenoxyazetidine oxalate |
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
oxalic acid;3-phenoxyazetidine |
InChI |
InChI=1S/C9H11NO.C2H2O4/c1-2-4-8(5-3-1)11-9-6-10-7-9;3-1(4)2(5)6/h1-5,9-10H,6-7H2;(H,3,4)(H,5,6) |
InChI Key |
SJAQQUXPBCFIDC-UHFFFAOYSA-N |
SMILES |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
synonyms |
3-PHENOXY-AZETIDINE OXALATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



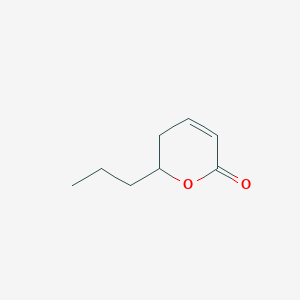
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
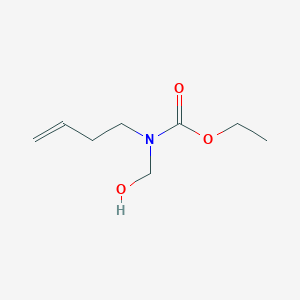
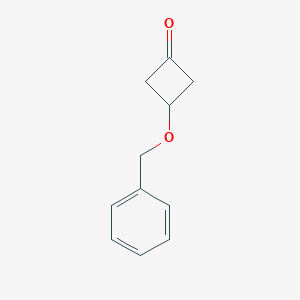
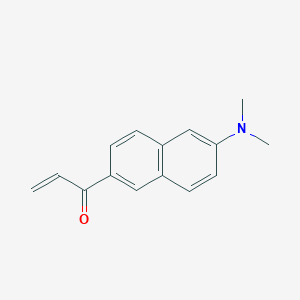
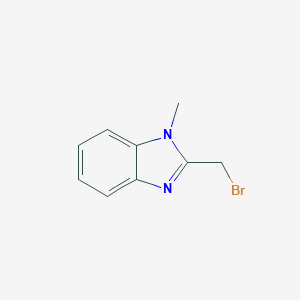
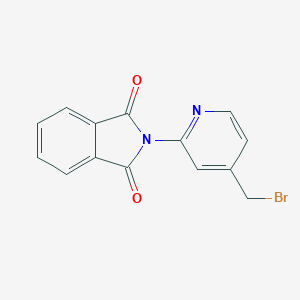
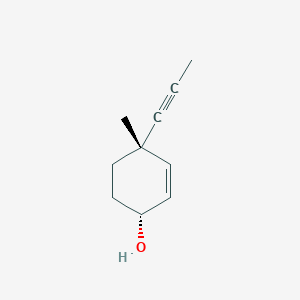
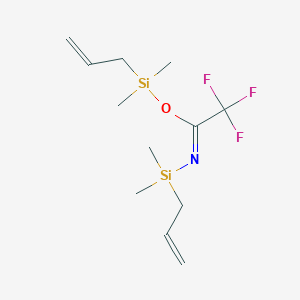
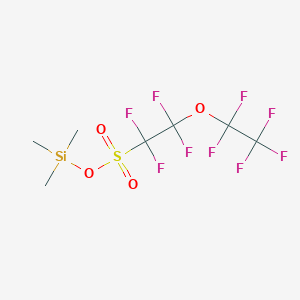
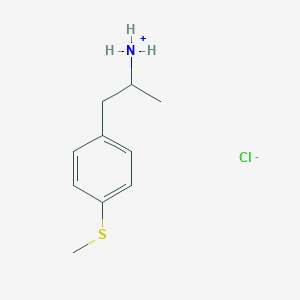
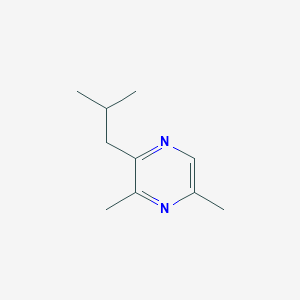
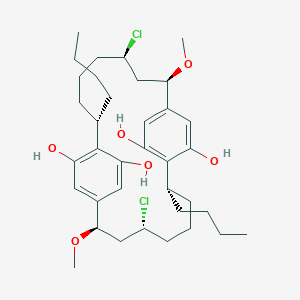
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)